Tetrahydrofurfuryl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Polymer Synthesis:

THFM is primarily used as a monomer in the synthesis of various polymers through a process called polymerization. These polymers find applications in diverse scientific research fields:

- Biomedical materials: THFM-based polymers are being explored for their potential use in drug delivery systems, tissue engineering scaffolds, and dental materials due to their biocompatibility and unique properties like controlled degradation and tunable hydrophilicity.

- Electronics: THFM-containing polymers are being investigated for their potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their good film-forming properties and tunable electrical conductivity.

- Catalysis: Polymers derived from THFM can be used as catalysts or catalyst supports in various chemical reactions due to their ability to incorporate functional groups that can interact with specific reactants.

Material Modification:

THFM can be used to modify the surface properties of various materials, such as:

- Adhesives: THFM can be incorporated into adhesives to improve their adhesion strength and durability.

- Coatings: THFM-containing coatings can be applied to surfaces to enhance their properties like scratch resistance, water repellency, and corrosion resistance.

Other Research Applications:

THFM is also being explored in other scientific research areas, such as:

- Drug delivery systems: THFM can be used to synthesize polymers for controlled drug delivery due to its ability to undergo hydrolysis under specific conditions, releasing the encapsulated drug.

- Cosmetics: THFM-based polymers are being investigated for their potential use in cosmetic formulations as thickening agents, film formers, and hair fixatives.

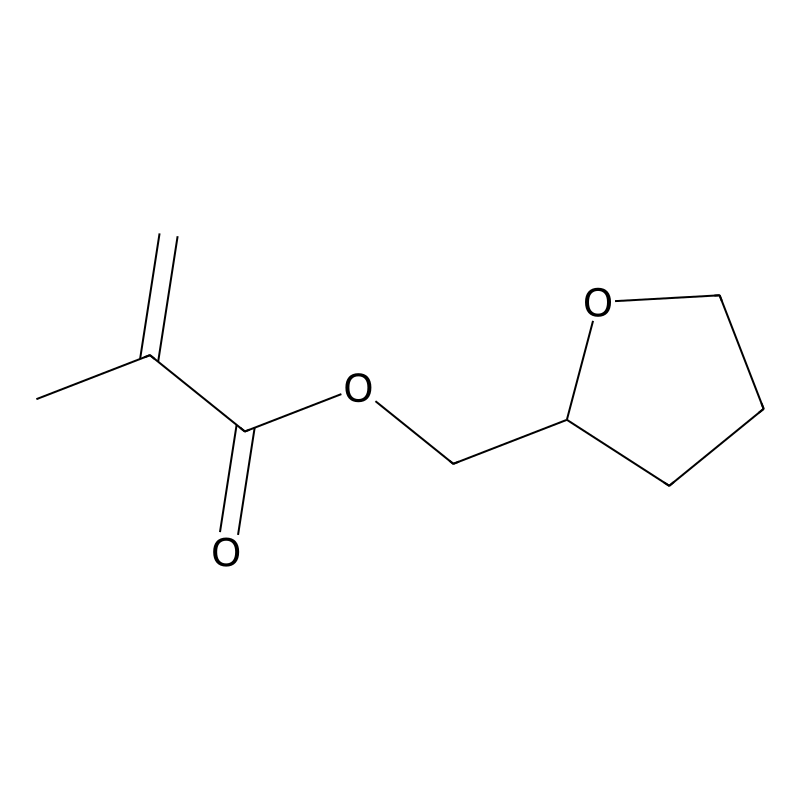

Tetrahydrofurfuryl methacrylate is an ester derived from methacrylic acid and tetrahydrofurfuryl alcohol. Its chemical formula is , and it appears as a colorless to slightly yellowish liquid with a characteristic ester-like odor. This compound is categorized under methacrylates, which are known for their ability to polymerize and form durable materials. Tetrahydrofurfuryl methacrylate is recognized for its utility in various applications, particularly in the fields of coatings, adhesives, and polymers due to its favorable properties such as low viscosity and good adhesion characteristics .

- Hydrolysis: This reaction occurs when tetrahydrofurfuryl methacrylate is exposed to water, leading to the formation of tetrahydrofurfuryl alcohol and methacrylic acid. The hydrolysis process is catalyzed by enzymes like carboxylesterases .

- Polymerization: Tetrahydrofurfuryl methacrylate can polymerize under heat or in the presence of initiators, forming poly(tetrahydrofurfuryl methacrylate), which exhibits high water uptake and rigidity over time .

- Michael Addition: The compound can participate in Michael addition reactions due to the presence of the α,β-unsaturated carbonyl group, making it reactive towards nucleophiles .

Tetrahydrofurfuryl methacrylate has been studied for its biological activity, particularly regarding its potential toxicity. It is classified as a skin sensitizer, which means it can induce allergic reactions upon dermal exposure . Additionally, it has been shown to have moderate acute oral toxicity with an LD50 value of 928 mg/kg in rats . Its metabolites may also contribute to systemic toxicity, primarily through hydrolysis products like tetrahydrofurfuryl alcohol .

The synthesis of tetrahydrofurfuryl methacrylate can be achieved through several methods:

- Esterification: This involves the direct reaction of tetrahydrofurfuryl alcohol with methacrylic acid in the presence of an acid catalyst.

- Transesterification: This method employs a different alcohol in place of methacrylic acid to yield tetrahydrofurfuryl methacrylate.

- Chemical Modification: Tetrahydrofuran can be modified chemically to introduce the methacrylate group through various organic synthesis techniques.

These methods allow for the production of tetrahydrofurfuryl methacrylate with varying purity levels and specific properties tailored for particular applications .

Tetrahydrofurfuryl methacrylate has diverse applications due to its unique properties:

- Coatings and Adhesives: It is widely used in formulating high-performance coatings and adhesives due to its excellent adhesion properties.

- Polymer Production: The compound serves as a monomer in the production of polymers that are utilized in various industries, including automotive and construction.

- Biomedical

Studies on the interactions of tetrahydrofurfuryl methacrylate indicate that it may react with various biological molecules. For instance, it has been shown to undergo hydrolysis and conjugation with glutathione, leading to the formation of mercapturic acids . These metabolic pathways highlight its interaction with biological systems and potential implications for toxicity.

Several compounds share structural similarities with tetrahydrofurfuryl methacrylate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl Methacrylate | Methacrylate | Widely used in commercial applications; lower viscosity than tetrahydrofurfuryl methacrylate. |

| Ethyl Methacrylate | Methacrylate | Higher boiling point; used in similar applications but with different reactivity profiles. |

| N-Butyl Methacrylate | Methacrylate | Exhibits different solubility characteristics; often used in coatings. |

| Tetrahydrofuran | Solvent | Acts as a precursor for tetrahydrofurfuryl alcohol; important solvent properties. |

Tetrahydrofurfuryl methacrylate stands out due to its specific reactivity profile and biocompatibility compared to other methacrylates. Its unique structure allows for distinct interactions within biological systems while maintaining favorable polymerization characteristics.

Tetrahydrofurfuryl methacrylate (THFMA, CAS 2455-24-5) is a monofunctional methacrylate ester with the molecular formula $$ \text{C}9\text{H}{14}\text{O}3 $$ and a molecular weight of 170.21 g/mol. Its structure consists of a methacryloyl group ($$ \text{CH}2=\text{C}(\text{CH}3)\text{COO}- $$) bonded to a tetrahydrofurfuryl moiety, a five-membered cyclic ether ($$ \text{C}4\text{H}_7\text{O}- $$). The ester linkage and unsaturated vinyl group enable radical polymerization, while the cyclic ether enhances solubility in polar solvents and adhesion properties.

Key structural features include:

- Ester functional group: Participates in transesterification and hydrolysis reactions.

- Cyclic ether: Improves thermal stability and reduces viscosity compared to linear methacrylates.

- Vinyl group: Enables crosslinking via free-radical mechanisms.

The molecule’s refractive index ($$ n_D^{20} = 1.458 $$) and density ($$ 1.044 \, \text{g/mL} $$) reflect its polar character, while its boiling point ($$ 178^\circ\text{C} $$) and flash point ($$ 194^\circ\text{F} $$) indicate moderate thermal stability.

Synthetic Routes: Transesterification With Methyl/Ethyl Methacrylate

The industrial synthesis of THFMA primarily involves transesterification of methyl methacrylate (MMA) with tetrahydrofurfuryl alcohol (THFA). This catalytic process follows the reaction:

$$

\text{CH}2=\text{C}(\text{CH}3)\text{COOCH}3 + \text{THFA} \xrightarrow{\text{LiOH}} \text{THFMA} + \text{CH}3\text{OH}

$$

Key process parameters:

- Catalysts: Lithium hydroxide ($$ 6–30 \, \text{ppm} $$) or lithium carbonate.

- Inhibitors: Hydroquinone monomethyl ether ($$ 100–1,400 \, \text{ppm} $$) to prevent premature polymerization.

- Azeotropic agent: Hexane facilitates methanol removal at $$ <60^\circ\text{C} $$, avoiding MMA/methanol azeotrope formation.

A study using sodium aryloxide ($$ \text{NaOAr} $$) or magnesium catalysts ($$ \text{Mg(OAr)}_2 $$) achieved $$ >98\% $$ conversion at $$ 25^\circ\text{C} $$, highlighting the role of steric hindrance in minimizing side reactions. Recent advances employ continuous-flow reactors to enhance yield ($$ >95\% $$) and reduce reaction time to $$ 4 \, \text{hr} $$.

Catalytic Systems for Controlled Polymerization

Controlled radical polymerization of THFMA utilizes three main catalytic approaches:

Reversible Addition-Fragmentation Chain Transfer (RAFT)

Using 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) as a chain-transfer agent:

- Produces polymers with low polydispersity ($$ \text{PDI} = 1.07–1.14 $$).

- Enables molecular weight control ($$ M_n = 8,468–30,032 \, \text{g/mol} $$).

Atom Transfer Radical Polymerization (ATRP)

Copper(I) bromide with 4,4’-di(5-nonyl)-2,2’-bipyridine ligand:

- Achieves $$ M_n = 20,000–50,000 \, \text{g/mol} $$ with $$ \text{PDI} < 1.3 $$.

- Requires inhibitors like 4-acetamido-TEMPO to suppress termination.

Magnesium-Catalyzed Transesterification

Sterically hindered magnesium aryloxides ($$ \text{Mg(OAr)}_2 $$):

- Enable chemoselective polymerization at $$ 25^\circ\text{C} $$.

- Suitable for synthesizing block copolymers with MMA.

Alternative Methods: Anionic Microemulsions and Photoinitiated Polymerization

Anionic Microemulsions

Three-component systems (water/surfactant/co-surfactant) facilitate THFMA polymerization at ambient temperatures:

- Surfactants: Sodium dodecyl sulfate ($$ 2–5 \, \text{wt\%} $$).

- Co-surfactants: Pentanol or hexanol ($$ 1:1 $$ ratio to surfactant).

- Kinetics: Reaction completes in $$ 2–4 \, \text{hr} $$ with $$ >90\% $$ conversion.

Photoinitiated Polymerization

UV-curable formulations use 2-hydroxy-2-methylpropiophenone as a photoinitiator:

- Curing time: $$ <60 \, \text{sec} $$ under $$ 365 \, \text{nm} $$ LED light.

- Applications: Dental resins, artificial nails, and optical coatings.

Comparative Analysis of Synthetic Methods

| Method | Temperature (°C) | Time (hr) | Conversion (%) | PDI |

|---|---|---|---|---|

| Transesterification | 50–120 | 4–8 | 95–98 | – |

| RAFT | 60 | 15 | 93–98 | 1.07 |

| ATRP | 25–90 | 6–24 | 85–95 | 1.3 |

| Anionic Microemulsion | 25 | 2–4 | 90–95 | 1.2 |

Physical Description

XLogP3

Boiling Point

GHS Hazard Statements

H315 (87.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (12.83%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (87.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (81.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (12.3%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H412 (13.9%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Methods of Manufacturing

TRANSESTERIFICATION OR ESTERIFICATION OF TETRAHYDROFURFURYL ALCOHOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID

General Manufacturing Information

Paint and coating manufacturing

Plastic material and resin manufacturing

Rubber product manufacturing

2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester: ACTIVE

METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. /Methacrylic acid & derivatives/